molecular formula C17H12ClNO2 B3696315 5-(3-chlorophenyl)-N-phenyl-2-furamide

5-(3-chlorophenyl)-N-phenyl-2-furamide

Cat. No.: B3696315
M. Wt: 297.7 g/mol
InChI Key: PGRFKRTXGFPWNX-UHFFFAOYSA-N
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Description

The compound “5-(3-chlorophenyl)-N-phenyl-2-furamide” is a complex organic molecule. It contains a furamide group, a phenyl group, and a chlorophenyl group . Furamides are derivatives of furoic acid, which is a heterocyclic carboxylic acid. Phenyl groups are common in many organic compounds and are derived from benzene. Chlorophenyl groups are phenyl groups that have been substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

Safety and hazards would also be determined experimentally, often through toxicity studies in cells or animals. The presence of the chlorophenyl group could potentially make the compound hazardous, as some chlorinated compounds are toxic or carcinogenic .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, potential uses, and safety profile . If it shows promising activity in preliminary studies, it could be developed further and eventually used in practical applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-13-6-4-5-12(11-13)15-9-10-16(21-15)17(20)19-14-7-2-1-3-8-14/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRFKRTXGFPWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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